6-N-Biotinylaminohexyl Isopropyl Phosphorofluoridate, Hemihydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Biotinylation is a common modification in biochemistry and molecular biology that involves attaching biotin (a B-vitamin) to proteins, nucleic acids, and other molecules. Biotinylated compounds are widely used for various applications, including affinity purification, cell imaging, and biomarker detection due to the strong binding affinity between biotin and avidin or streptavidin proteins.

Synthesis Analysis

Biotinylated compounds can be synthesized through various methods, including the direct reaction of biotin with substrates or the use of biotinylated reagents. For example, the synthesis of luminescent biotinylation reagents derived from rhenium(I) and ruthenium(II) polypyridine complexes involves attaching a biotin unit to these complexes, making them suitable for biological labeling and imaging studies (Lo et al., 2008).

Molecular Structure Analysis

The molecular structure of biotinylated compounds is crucial for their binding affinity and specificity toward avidin or streptavidin. Structural analysis often involves spectroscopic methods and crystallography to determine the arrangement of the biotin moiety and its conjugates. For instance, studies on luminescent cyclometalated iridium(III) complexes containing biotin pendants highlight the importance of the spatial arrangement for efficient avidin binding and fluorescence properties (Zhang & Lo, 2009).

Chemical Reactions and Properties

Biotinylated compounds can participate in specific chemical reactions, particularly those involving the biotin-avidin interaction. This strong, non-covalent interaction is utilized in various biochemical assays and imaging techniques. The modification of molecules with biotin can also impact their chemical reactivity and stability, as seen in the preparation and acylation of biotinylation reagents for developing effective immunoassays (Boudi et al., 1999).

Physical Properties Analysis

The physical properties of biotinylated compounds, such as solubility, thermal stability, and photophysical characteristics, are critical for their application in biological systems. Studies on the synthesis and properties of luminescent cyclometalated iridium(III) polypyridine complexes containing biotin pendants provide valuable information on their solubility and stability, essential for their use in live-cell imaging (Zhang & Lo, 2009).

Chemical Properties Analysis

The chemical properties of biotinylated compounds, including reactivity, binding affinity, and specificity, are central to their functionality in biochemical applications. The design and synthesis of luminescent biotinylation reagents derived from cyclometalated iridium(III) and rhodium(III) complexes demonstrate how the chemical structure influences their binding to avidin and their photophysical properties (Leung et al., 2010).

科学的研究の応用

Organophosphorus Compound Effects : Organophosphorus compounds, including those related to 6-N-Biotinylaminohexyl Isopropyl Phosphorofluoridate, have been studied for their neurotoxic effects. Johnson (1969) found that specific brain sites are phosphorylated soon after administration of these compounds, indicating potential neurotoxicity (Johnson, 1969).

Bioconjugation and Biotinylation : Research by Lo et al. (2008) introduced luminescent biotinylation reagents derived from rhenium(I) polypyridine complexes. These complexes showed potential for biological labeling and imaging, demonstrating the utility of biotinylation in bioconjugation (Lo et al., 2008).

Biomaterials for Bioengineering Applications : Rosellini et al. (2010) synthesized a novel poly(N-isopropylacrylamide)-based copolymer with hydrolysis-dependent thermosensitivity, indicating its potential use in bioengineering applications (Rosellini et al., 2010).

Detection and Analysis of Proteins : Wieseler et al. (2007) identified serum proteins labeled with organophosphates, such as 6-Nbiotinylaminohexyl isopropyl phosphorofluoridate, using mass spectroscopy. This research highlights the role of such compounds in detecting and analyzing protein interactions (Wieseler et al., 2007).

Hemihydrate Phosphogypsum-based Materials : Wang et al. (2020) investigated the use of hemihydrate phosphogypsum for improving waterproof and mechanical properties of foam insulation materials. This research provides insights into the applications of hemihydrate compounds in construction materials (Wang et al., 2020).

作用機序

Target of Action

The primary targets of 6-N-Biotinylaminohexyl Isopropyl Phosphorofluoridate, Hemihydrate are Proteases and Serine Esterases . These enzymes play a crucial role in various biological processes, including protein degradation and regulation of physiological reactions.

Mode of Action

This compound acts as a potent inhibitor of these enzymes . It binds to the active site of the enzymes, thereby preventing them from catalyzing their respective reactions. This compound is also a potent inhibitor of α-chymotrypsin , a specific type of protease .

Biochemical Pathways

The inhibition of Proteases and Serine Esterases disrupts the normal functioning of these enzymes, affecting the biochemical pathways they are involved in. For instance, the inhibition of α-chymotrypsin can affect protein degradation pathways .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of normal enzymatic activities. By inhibiting Proteases and Serine Esterases, it can affect protein degradation and other physiological processes .

特性

IUPAC Name |

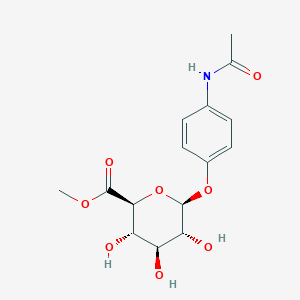

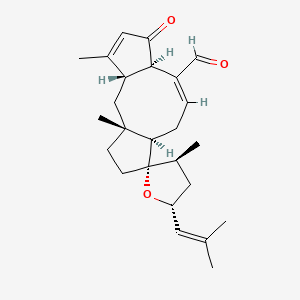

N-[6-[fluoro(propan-2-yloxy)phosphoryl]oxyhexyl]-5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H35FN3O5PS/c1-14(2)28-29(20,26)27-12-8-4-3-7-11-21-17(24)10-6-5-9-16-18-15(13-30-16)22-19(25)23-18/h14-16,18H,3-13H2,1-2H3,(H,21,24)(H2,22,23,25)/t15?,16-,18?,29?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDPHOPZAOAVYRV-AWCOPICESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OP(=O)(OCCCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OP(=O)(OCCCCCCNC(=O)CCCC[C@H]1C2C(CS1)NC(=O)N2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H35FN3O5PS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。